1-Pyrenamine, N-methyl-

CAS No.: 22965-22-6

Cat. No.: VC1682734

Molecular Formula: C17H13N

Molecular Weight: 231.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22965-22-6 |

|---|---|

| Molecular Formula | C17H13N |

| Molecular Weight | 231.29 g/mol |

| IUPAC Name | N-methylpyren-1-amine |

| Standard InChI | InChI=1S/C17H13N/c1-18-15-10-8-13-6-5-11-3-2-4-12-7-9-14(15)17(13)16(11)12/h2-10,18H,1H3 |

| Standard InChI Key | UCISVZJFGFQPKN-UHFFFAOYSA-N |

| SMILES | CNC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |

| Canonical SMILES | CNC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |

Introduction

Chemical Identity and Structural Characteristics

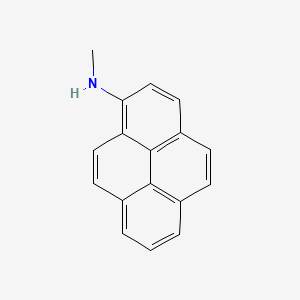

N-methyl-1-pyrenamine (CAS: 22965-22-6) is a secondary amine derivative of pyrene with a molecular formula of C17H13N and a molecular weight of 231.29 g/mol. The compound features a pyrene backbone with a methylamino (-NHCH3) substituent at the 1-position, creating a molecule with unique electronic and fluorescent properties .

Nomenclature and Identifiers

The compound is recognized by several synonyms and identifiers, cataloged in Table 1 below:

| Parameter | Information |

|---|---|

| IUPAC Name | N-methylpyren-1-amine |

| Common Names | 1-Pyrenamine, N-methyl-; N-Methyl-1-pyrenamine; 1-methylaminopyrene |

| CAS Registry Number | 22965-22-6 |

| Molecular Formula | C17H13N |

| Molecular Weight | 231.29 g/mol |

| InChI | InChI=1S/C17H13N/c1-18-15-10-8-13-6-5-11-3-2-4-12-7-9-14(15)17(13)16(11)12/h2-10,18H,1H3 |

| InChIKey | UCISVZJFGFQPKN-UHFFFAOYSA-N |

| SMILES | CNC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |

Table 1: Chemical identifiers and nomenclature for N-methyl-1-pyrenamine .

Structural Features

The structural characteristics of N-methyl-1-pyrenamine include a polycyclic aromatic hydrocarbon core (pyrene) with a methylamino group attached at the 1-position. This structure gives the compound its distinctive properties, including its fluorescence capabilities and potential for complex formation. The compound contains a secondary amine functional group, which provides a reactive site for various chemical transformations and interactions with other molecules .

Physical and Chemical Properties

N-methyl-1-pyrenamine exhibits physical and chemical properties that make it valuable for research and analytical applications. While specific experimental data for N-methyl-1-pyrenamine is limited in the available literature, its properties can be partially understood through its molecular structure and comparison with related compounds.

Spectroscopic Properties

Comparative Analysis with Related Compounds

Understanding N-methyl-1-pyrenamine in context requires comparing it with structurally related compounds. Table 2 presents a comparison between N-methyl-1-pyrenamine and selected related molecules:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|

| N-methyl-1-pyrenamine | C17H13N | 231.29 | Secondary amine at 1-position |

| 1-Aminopyrene | C16H11N | 217.27 | Primary amine at 1-position |

| 1-Methoxypyrene | C17H12O | 232.28 | Methoxy group instead of methylamino |

| N,N-diphenylpyren-1-amine | C28H19N | 369.46 | Diphenylamine group at 1-position |

Table 2: Comparative analysis of N-methyl-1-pyrenamine and structurally related compounds .

Structure-Property Relationships

The substitution of different functional groups on the pyrene scaffold results in altered properties. For example, compared to 1-aminopyrene, N-methyl-1-pyrenamine likely exhibits:

-

Different solubility profiles in various solvents due to the added methyl group

-

Altered electronic properties affecting its fluorescence characteristics

-

Different reactivity patterns, particularly in reactions involving the nitrogen atom

-

Potentially different interactions with biomolecules and analytical targets

Future Research Directions

Several promising avenues exist for future research on N-methyl-1-pyrenamine:

-

Comprehensive characterization of its spectroscopic properties, including detailed fluorescence profiles

-

Investigation of its potential as a selective sensor for metal ions or other analytes

-

Exploration of its electrochemical behavior and comparison with the parent 1-pyrenamine

-

Evaluation of its potential applications in biological imaging, particularly in comparison with other fluorescent probes

-

Assessment of its efficacy in polymer chemistry applications, including effects on thermal stability and mechanical properties

-

Development of optimized synthetic routes for its preparation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume